![molecular formula C18H17N3O3 B2998898 N-[2-(2-methylindol-1-yl)ethyl]-4-nitrobenzamide CAS No. 689264-78-6](/img/structure/B2998898.png)

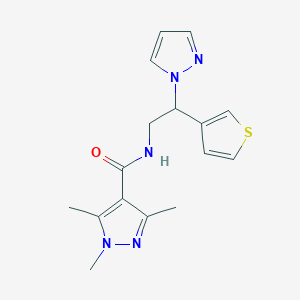

N-[2-(2-methylindol-1-yl)ethyl]-4-nitrobenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of indole derivatives has attracted the attention of the chemical community due to their significant role in cell biology . A novel series of compounds, including derivatives with potential antimicrobial activity, were synthesized and characterized by IR, 1H NMR, and elemental analysis.Molecular Structure Analysis

The molecular structure of “N-[2-(2-methylindol-1-yl)ethyl]-4-nitrobenzamide” can be analyzed using various techniques such as 1H, 13C-NMR, UV, IR, and mass spectral data .Chemical Reactions Analysis

Indole derivatives are important types of molecules and natural products that play a main role in cell biology . The reaction of these compounds with palladium(II) acetate in the presence of the bidentate ligand D t-BPF and the soluble base triethylamine under reflux in toluene/acetonitrile efficiently affords indole derivatives .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” can be analyzed using various techniques such as 1H, 13C-NMR, UV, IR, and mass spectral data .Scientific Research Applications

Synthesis and Characterization

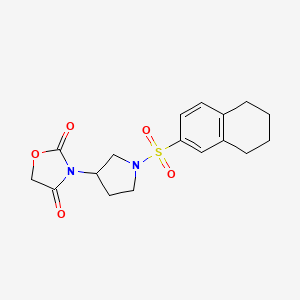

N-[2-(2-methylindol-1-yl)ethyl]-4-nitrobenzamide, as a specific compound, was not directly identified in the current scientific literature. However, research into similar nitrobenzamide derivatives provides insights into the broad applications of this class of compounds in scientific research. For example, the synthesis and characterization of metal complexes with similar nitrobenzamide derivatives demonstrate the utility of these compounds in developing new materials. The nickel(II) complex of a related nitrobenzamide compound has been synthesized and characterized, revealing its potential as a precursor for the deposition of nickel sulfide nanocrystals by thermolysis, showcasing the importance of such compounds in nanomaterial synthesis (Saeed et al., 2013).

Anticonvulsant Potential

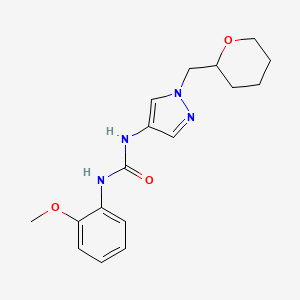

The search for potential anticonvulsants among derivatives of thiadiazole, a structure related to nitrobenzamide, underscores the medicinal chemistry applications of such compounds. Quality control methods for these derivatives have been developed to facilitate their standardization and further preclinical studies, highlighting the role of nitrobenzamide derivatives in pharmaceutical research (Sych et al., 2018).

Environmental Applications

Derivatives of nitrobenzamide have also been explored for environmental applications, such as the removal of heavy metals from aqueous solutions. A study on a similar compound, impregnated into hydrous zirconium oxide, showed high removal efficiency for Ni(II) from aqueous environments, indicating the potential use of nitrobenzamide derivatives in water treatment technologies (Rahman & Nasir, 2019).

Antibacterial Activity

The antibacterial activity of nickel and copper complexes of certain nitrobenzamide derivatives has been studied, providing insights into the potential of these compounds in developing new antibacterial agents. These studies reveal the broader implications of nitrobenzamide derivatives in medicinal chemistry and pharmaceutical research (Saeed et al., 2010).

properties

IUPAC Name |

N-[2-(2-methylindol-1-yl)ethyl]-4-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O3/c1-13-12-15-4-2-3-5-17(15)20(13)11-10-19-18(22)14-6-8-16(9-7-14)21(23)24/h2-9,12H,10-11H2,1H3,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHVFNPMZHSNIQF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=CC=CC=C2N1CCNC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(5Z)-5-[(4-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-phenylpropanoic acid](/img/structure/B2998821.png)

![3-(7-Methoxy-1'-methyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)phenol](/img/structure/B2998824.png)

![N-([2,3'-bipyridin]-5-ylmethyl)-4-fluoro-2-methylbenzenesulfonamide](/img/structure/B2998827.png)

![6-(2-(benzyloxy)benzyl)-9-methyl-6H-indolo[2,3-b]quinoxaline](/img/structure/B2998830.png)

![1-(2,4-dichlorophenyl)-N-(2-fluorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2998831.png)

![2-({1-[(oxan-2-yl)methyl]piperidin-4-yl}methyl)-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2998836.png)

![1-[(4-methoxyphenyl)methyl]-5-methyl-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B2998837.png)